molecular formula C5H10O2 B15218254 2-Hydroxypentanal

2-Hydroxypentanal

Cat. No.: B15218254
M. Wt: 102.13 g/mol
InChI Key: SUTLBTHMXYSMSZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxypentanal can be synthesized through the hydration of 2,3-dihydropyran. The process involves mixing 2,3-dihydropyran with water and hydrochloric acid, followed by neutralization with sodium hydroxide. The product is then extracted with ether and distilled under reduced pressure .

Industrial Production Methods: On an industrial scale, this compound can be produced through the rearrangement of alkyl hydroperoxides. This method involves the direct air oxidation of hydrocarbons or the addition of hydrogen peroxide to double bonds, followed by rearrangement to form the desired hydroxyaldehyde .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypentanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 2-Hydroxypentanoic acid.

    Reduction: 2-Hydroxypentanol.

    Substitution: Hemiacetals and acetals.

Scientific Research Applications

2-Hydroxypentanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxypentanal involves its reactivity due to the presence of both hydroxyl and aldehyde groups. These functional groups allow it to participate in nucleophilic addition reactions, where the carbonyl carbon is attacked by nucleophiles. This reactivity is crucial for its role in forming hemiacetals and acetals, as well as in oxidation and reduction reactions .

Comparison with Similar Compounds

    2-Hydroxybutanal: Similar structure but with one less carbon atom.

    2-Hydroxyhexanal: Similar structure but with one more carbon atom.

    2-Hydroxy-3-methylbutanal: Similar structure with a methyl group on the third carbon.

Uniqueness: 2-Hydroxypentanal is unique due to its specific chain length and the position of the hydroxyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

2-hydroxypentanal

InChI

InChI=1S/C5H10O2/c1-2-3-5(7)4-6/h4-5,7H,2-3H2,1H3

InChI Key

SUTLBTHMXYSMSZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=O)O

Origin of Product

United States

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